beta-Phellandrene - d2
Description
Context of Monoterpene Research and Significance of Isotopic Labeling
Monoterpenes, a class of terpenes with the molecular formula C10H16, are a diverse group of natural products found in the essential oils of many plants. foreverest.netnih.gov They are significant for their roles in plant defense, as signaling molecules, and for their wide range of industrial applications, including in fragrances and as chemical feedstocks. foreverest.netforeverest.net In academic research, monoterpenes are subjects of intense study to understand their biosynthesis, atmospheric chemistry, and biological activities. researcher.lifemdpi.com
Isotopic labeling, the technique of replacing an atom in a molecule with one of its isotopes, is a powerful tool in this field. bohrium.combeilstein-journals.org By introducing isotopes like deuterium (B1214612) (²H or D) or carbon-13 (¹³C), researchers can trace the path of molecules through complex reaction pathways. bohrium.comchemistryviews.org This method is crucial for elucidating biosynthetic routes in organisms, understanding enzymatic reaction mechanisms, and studying the atmospheric fate of these volatile compounds. researcher.lifebeilstein-journals.org The use of stable isotopes like deuterium is particularly advantageous as it avoids the complications associated with radioactive isotopes. beilstein-journals.org
Rationale for Deuteration of Beta-Phellandrene (B48752) in Advanced Studies
The strategic placement of deuterium atoms on the beta-phellandrene molecule provides researchers with a unique probe for several reasons. Beta-phellandrene itself is a monocyclic monoterpene with two double bonds, one of which is exocyclic, making it a reactive and interesting subject for study. foreverest.net
The primary rationale for using beta-Phellandrene-d2 lies in the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, meaning it breaks more slowly. By observing how the reaction rate changes when a hydrogen atom is replaced by deuterium at a specific position, researchers can determine if that C-H bond is broken in the rate-determining step of a reaction. This provides invaluable insight into reaction mechanisms.
Furthermore, deuterated compounds are indispensable as internal standards in quantitative analysis, particularly in gas chromatography-mass spectrometry (GC-MS). labstat.com Since beta-Phellandrene-d2 is chemically identical to its non-deuterated counterpart, it behaves similarly during extraction and analysis. However, its higher mass allows it to be distinguished by a mass spectrometer. labstat.com This enables precise quantification of the natural compound in complex mixtures by correcting for losses during sample preparation and analysis. copernicus.orgresearchgate.net
Overview of Research Domains Utilizing Beta-Phellandrene-d2 as a Probe
The application of beta-Phellandrene-d2 and other deuterated monoterpenes spans several key areas of scientific investigation:
Mechanistic Enzymology and Biosynthesis: Deuterium labeling is instrumental in unraveling the complex cyclization cascades catalyzed by terpene synthases, the enzymes responsible for the vast diversity of terpene structures. bohrium.comresearchgate.net By feeding deuterated precursors to organisms or enzymes, scientists can track the movement and rearrangement of hydrogen atoms, providing evidence for proposed reaction intermediates and hydride shifts. researchgate.netresearchgate.net
Atmospheric Chemistry: Monoterpenes are significant contributors to the formation of secondary organic aerosols (SOA) in the atmosphere. researcher.lifecopernicus.org Studies using deuterated analogs like deuterated α-pinene help to trace the oxidation pathways and understand the molecular composition of the resulting aerosols. researcher.lifecopernicus.org This research is crucial for developing accurate climate and air quality models.
Metabolomics and Pharmacokinetics: In studies of how organisms process terpenes, deuterated versions serve as tracers. They allow researchers to follow the metabolic fate of the compound, identifying metabolites and determining rates of absorption, distribution, metabolism, and excretion without the interference of the endogenously present compound.
Analytical Chemistry: As mentioned, deuterated compounds are the gold standard for internal standards in quantitative mass spectrometry. labstat.com The use of isotope-labeled analogues ensures the highest accuracy when measuring the concentration of terpenes in various matrices, from plant tissues to atmospheric samples. labstat.comcopernicus.org
Detailed Research Findings and Data
The utility of deuterated terpenes is highlighted in numerous studies. For instance, research on terpene synthase mechanisms has successfully used deuterium-labeled substrates to confirm hydride shifts during the formation of cyclic products. researchgate.net In atmospheric science, experiments with deuterated α-pinene have revealed specific branching pathways in its autoxidation, challenging simpler linear models. researcher.life
Studies calibrating losses in dynamic chambers used for measuring plant emissions have demonstrated that deuterated surrogates, such as α-pinene-d3 and β-caryophyllene-d2, are effective in tracing and correcting for adsorptive and reactive losses of certain monoterpenes and sesquiterpenes. copernicus.orgresearchgate.net
Table 1: Key Properties of Beta-Phellandrene
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H16 | drugfuture.com |
| Molecular Weight | 136.23 g/mol | drugfuture.com |
| Appearance | Colorless to pale yellow liquid | foreverest.net |
| Odor | Peppery-minty, slightly citrusy | foreverest.net |
| Boiling Point | 171-172 °C | drugfuture.com |
Table 2: Applications of Deuterated Terpenes in Research
| Research Area | Application of Deuterated Terpene | Key Insight Gained | Reference |
|---|---|---|---|
| Biosynthesis | Tracing metabolic pathways | Elucidation of complex enzyme reaction mechanisms and hydride shifts | bohrium.comresearchgate.net |
| Atmospheric Chemistry | Probing oxidation mechanisms | Understanding SOA formation and branching pathways | researcher.lifecopernicus.org |
| Analytical Chemistry | Internal standard for quantification | Accurate measurement of terpene concentrations in complex samples | labstat.comcopernicus.org |
| Metabolomics | Tracer for in vivo studies | Following the fate and identifying metabolites of a compound | beilstein-journals.org |
Properties
CAS No. |
1335436-61-7 |
|---|---|
Molecular Formula |
C10H14D2 |
Molecular Weight |
138.25 |
Purity |
95% min. |
Synonyms |
beta-Phellandrene - d2 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Beta Phellandrene D2
Chemical Synthesis Approaches for Site-Specific Deuteration
Chemical synthesis offers precise control over the placement of deuterium (B1214612) atoms. These methods often involve the preparation of deuterated precursors or the use of specialized catalytic techniques to introduce deuterium into the molecular structure.
This approach focuses on synthesizing a deuterated precursor molecule which is then chemically converted to beta-phellandrene-d2. The choice of precursor is critical for determining the final position of the deuterium labels.
One established chemical route to non-deuterated beta-phellandrene (B48752) involves the pyrolysis of a para-menth-1-ene-7-sulfonate salt under non-acidic conditions at temperatures between 150°C and 350°C. google.com To synthesize a deuterated analog, one could start with a deuterated version of the p-menth-1-ene-7-sulfonate salt. The synthesis of such a precursor might involve the reduction of a corresponding aldehyde or carboxylate with a deuterium source like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄) at an early stage of the synthesis. For instance, a facile method for incorporating deuterium into aldehydes involves a mild reduction with NaBD₄ followed by oxidation. researchgate.netresearchgate.net
Another precursor strategy involves building the phellandrene skeleton from smaller, readily available deuterated building blocks. Methods for the site-selective deuteration of C-H bonds in feedstock chemicals have advanced significantly, providing access to a wide range of deuterated starting materials for more complex syntheses. researchgate.net
Table 1: Example of Precursor-Based Synthesis Route
| Precursor | Deuteration Reagent/Method | Intermediate | Final Conversion Step | Target Molecule |
|---|
Catalytic methods utilize a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, most commonly deuterium oxide (D₂O).
Homogeneous transition metal catalysts have been shown to be effective for the regioselective deuteration of alcohols using D₂O as both the deuterium source and solvent. rsc.org A suitable alcohol precursor to beta-phellandrene, such as a deuterated piperitol, could be synthesized using this method. wikipedia.org Heterogeneous catalysts like Platinum on Carbon (Pt/C) or Palladium on Carbon (Pd/C) are also used for H/D exchange reactions, typically at elevated temperatures. mdpi.com For a molecule like beta-phellandrene, direct catalytic deuteration is challenging as the conditions might also lead to the reduction of the double bonds. Therefore, this technique is more applicable to a saturated precursor, which would then require subsequent steps to re-introduce the double bonds.
Table 2: Catalytic Deuteration Approaches for Precursors
| Catalyst Type | Substrate Type | Deuterium Source | Key Feature | Reference |
|---|---|---|---|---|
| Homogeneous Mn/Fe Pincer Complexes | Primary/Secondary Alcohols | D₂O | Regioselective deuteration at α and/or β positions. rsc.org | rsc.org |
Achieving specific stereochemical and regiochemical placement of deuterium is crucial for detailed mechanistic studies.
Recent advances have demonstrated highly regioselective methods, such as the α-deuteration of Michael acceptors (e.g., enals and enones) using organocatalysts like isopropylamine (B41738) in D₂O. nih.gov A precursor to beta-phellandrene containing a similar α,β-unsaturated carbonyl system could be selectively deuterated using this principle.
Furthermore, organometallic complexes provide a powerful tool for stereoselective synthesis. For example, a tungsten complex has been used to convert benzene (B151609) into various stereoselectively deuterated cyclohexene (B86901) isotopologues with excellent control over the deuterium placement. nih.gov This type of methodology, applied to a suitable substrate, could offer unparalleled precision in the synthesis of specific beta-phellandrene-d2 stereoisotopomers. The choice of reagents (proteated or deuterated acids and hydrides) at different steps of the synthesis dictates the final deuteration pattern. nih.gov
Catalytic Deuteration Techniques
Biosynthetic Labeling Strategies
Biosynthetic approaches leverage the natural enzymatic machinery of organisms or isolated enzymes to produce deuterated compounds from labeled precursors. These methods are particularly valuable for mimicking natural production and for studying enzymatic reaction mechanisms.
In this strategy, a model organism, such as a plant or microorganism known to produce beta-phellandrene, is fed a simple deuterated substrate. The organism's metabolic pathways, either the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway, then incorporate the deuterium into the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). uva.nlacs.org
These deuterated precursors are subsequently used to form geranyl pyrophosphate (GPP), which is then cyclized by a terpene synthase to yield beta-phellandrene-d2. For example, studies on the biosynthesis of (-)-beta-phellandrene (B1198440) have been successfully carried out in cell-free extracts from lodgepole pine (Pinus contorta). nih.gov Similarly, beta-phellandrene is a known product in lavender (Lavandula angustifolia) and some tomato species (Solanum habrochaites), which could serve as model systems for in vivo labeling. mpg.denih.gov
This in vitro method offers a more controlled environment by using isolated enzymes with specifically deuterated substrates. Terpene synthases (TPS) are the key enzymes that convert acyclic prenyl diphosphates like GPP into a vast array of cyclic monoterpenes. researchgate.net
The enzyme beta-phellandrene synthase (LaβPHLS), cloned from Lavandula angustifolia, has been shown to convert GPP into beta-phellandrene as its major product. nih.gov By supplying this enzyme with a chemically synthesized, specifically deuterated GPP substrate, one can produce beta-phellandrene-d2 with a precisely known labeling pattern. This approach has been widely used to investigate the complex mechanisms of terpene cyclases, including the hydride shifts that are fundamental to the formation of the p-menthane (B155814) skeleton of beta-phellandrene. researchgate.netnih.govresearchgate.net Deuterium labeling experiments have been crucial in demonstrating that the formation of related terpenes involves specific 1,3-hydride shifts within the cationic intermediates of the cyclization reaction. researchgate.netresearchgate.net
Table 3: Enzymatic Synthesis of Deuterated Terpenes
| Enzyme | Source Organism | Deuterated Substrate | Product(s) | Purpose of Study | Reference |
|---|---|---|---|---|---|
| beta-Phellandrene Synthase (LaβPHLS) | Lavandula angustifolia | Deuterated GPP | beta-Phellandrene-d2 | Synthesis of labeled standard | nih.gov |
| Terpene Synthase (BalTS) | Bacillus alcalophilus | (1,1)-d₂-GGPP | Deuterated geranyl-β-phellandrene | Mechanistic study (1,3-hydride shift) | researchgate.netresearchgate.net |
In Vivo Incorporation of Deuterated Precursors in Model Organisms
Purification and Isotopic Enrichment Assessment Techniques
Following the synthesis of beta-phellandrene-d2, rigorous purification and subsequent analysis are required to isolate the target compound and verify its structural integrity and the extent of deuterium incorporation.
Purification Techniques
The purification of monoterpenes like β-phellandrene is complicated by their volatility and the presence of structurally similar isomers that often form as byproducts. google.com Standard and advanced chromatographic methods are typically employed. A specialized method known as extractive crystallization with thiourea (B124793) has been shown to be highly effective for purifying β-phellandrene from complex terpene mixtures, capable of achieving purities greater than 99%. montana.edu
Interactive Table: Purification Methods for Beta-Phellandrene-d2
| Technique | Principle | Application & Notes | Source(s) |
|---|---|---|---|
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase (e.g., silica (B1680970) gel). | A standard method for removing polar impurities. The choice of eluent (e.g., hexane/ethyl acetate (B1210297) mixtures) is critical for separation. google.com | google.com |
| High-Performance Liquid Chromatography (HPLC) | A high-pressure variant of column chromatography offering superior resolution. | Particularly useful for separating closely related isomers. Reversed-phase columns (e.g., C18) with acetonitrile/water eluents are common. | d-nb.info |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase in a capillary column. | Often used for analytical assessment but can be adapted for preparative purification of small quantities. Deuterated compounds may have slightly different retention times than their non-deuterated counterparts. nih.govbeilstein-journals.org | nih.govbeilstein-journals.org |
| Extractive Crystallization | Formation of crystalline adducts between a host molecule (thiourea) and the target compound (β-phellandrene). | Highly selective for β-phellandrene, allowing for its isolation from isomeric impurities. The adduct is subsequently decomposed (e.g., by steam stripping) to release the pure compound. montana.edu | montana.edu |
Isotopic Enrichment Assessment
Determining the isotopic purity of beta-phellandrene-d2 is crucial to confirm the success of the labeling strategy. This involves quantifying the percentage of the desired d2 isotopologue relative to other species (d0, d1, etc.). Mass spectrometry and NMR spectroscopy are the primary techniques for this assessment.
Interactive Table: Isotopic Enrichment Assessment Techniques
| Technique | Method | Information Provided | Source(s) |
|---|---|---|---|
| Mass Spectrometry (MS) | Typically Gas Chromatography-Mass Spectrometry (GC-MS). It separates compounds by GC and then measures the mass-to-charge ratio (m/z) of the ionized molecules and their fragments. | Provides the molecular weight, confirming the incorporation of deuterium atoms (M+2 peak for d2). The relative intensities of the isotopic peaks (e.g., d0, d1, d2) allow for the calculation of overall deuterium enrichment. Fragmentation patterns can sometimes give clues about the location of the label. nih.govbeilstein-journals.org | nih.govbeilstein-journals.orgacs.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR, ¹³C NMR, and ²H NMR are used. | ¹H NMR: Shows a decrease or disappearance of the signal corresponding to the proton that has been replaced by deuterium. nih.gov¹³C NMR: The signal for the carbon atom bonded to deuterium is split into a multiplet (a 1:1:1 triplet for a CD group) and shifted slightly upfield. This can make the signal difficult to detect due to splitting and longer relaxation times. blogspot.com²H NMR: Directly observes the deuterium nuclei, providing a clean spectrum showing only the deuterated positions and allowing for straightforward quantitation of site-specific enrichment. sigmaaldrich.com | nih.govblogspot.comsigmaaldrich.com |
Challenges and Advancements in Deuterated Monoterpene Synthesis
The synthesis of deuterated monoterpenes is fraught with challenges that stem from the inherent chemical properties of these molecules and the subtleties of isotopic labeling. However, ongoing advancements in synthetic chemistry are providing new tools to overcome these hurdles.
Challenges:
Chemical Instability and Isomerization: Monoterpenes, particularly dienes like β-phellandrene, are susceptible to rearrangement and isomerization under acidic, basic, or thermal conditions. google.com This can lead to the formation of a mixture of isomers, such as α-phellandrene and terpinolenes, complicating purification and lowering the yield of the desired product.
Regioselectivity: Achieving selective deuteration at a specific position within the molecule is a major challenge. Many deuteration methods lack high regioselectivity, leading to the incorporation of deuterium at undesired positions or scrambling of the label across the molecule. acs.org
Kinetic Isotope Effect (KIE): The C-D bond is stronger than the C-H bond, meaning that reactions involving the cleavage of a C-D bond are slower than those involving a C-H bond. This kinetic isotope effect can significantly slow down reaction rates, potentially leading to lower yields or the favoring of alternative, undesired reaction pathways. nih.govbeilstein-journals.org
Cost and Availability of Deuterium Sources: Highly enriched deuterium sources, such as D₂ gas and complex deuterated reagents, can be expensive, impacting the scalability and cost-effectiveness of the synthesis.
Advancements:
Novel Catalytic Systems: Significant progress has been made in developing new transition-metal catalysts (based on Ir, Ru, Pd, Fe) that can perform selective hydrogen isotope exchange (HIE) reactions under milder conditions. acs.orgrsc.org Many of these advanced systems can use inexpensive and readily available D₂O as the deuterium source, greatly improving the practicality of deuteration. marquette.eduacs.org
Chemo-enzymatic and Biosynthetic Methods: The use of enzymes, particularly terpene synthases, offers unparalleled selectivity in product formation. nih.gov By combining chemical synthesis to create labeled precursors with enzymatic transformations, chemists can produce complex deuterated natural products with high precision. researchgate.netresearchgate.net This approach leverages nature's catalytic machinery to overcome challenges of chemo- and stereoselectivity.
Catalyst-Free Methodologies: Recent innovations include catalyst-free methods for deuteration. For example, photoredox-active carboxylic acids have been designed to undergo decarboxylative deuteration under mild, light-induced conditions, eliminating the need for transition-metal catalysts and offering high selectivity for a range of molecules, including terpenoids. rsc.org
Electrochemical Methods: Electrochemical synthesis is emerging as a green and powerful tool for deuteration. Electrocatalytic dehalogenation, for instance, can use D₂O as the deuterium source to replace halogen atoms with deuterium, avoiding toxic reagents and offering a high degree of control. xmu.edu.cn
These advancements continue to expand the toolkit available for the precise and efficient synthesis of deuterated compounds like beta-phellandrene-d2, facilitating deeper research into the chemistry and biology of natural products.
Advanced Spectroscopic Characterization and Analytical Applications of Beta Phellandrene D2
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position Elucidation
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules. In the context of beta-phellandrene-d2, NMR is instrumental in confirming the exact location of the deuterium label, assessing its isotopic purity, and understanding the electronic and steric consequences of isotopic substitution.
¹H-NMR and ¹³C-NMR Isotopic Shifts and Coupling Perturbations
The substitution of a proton (¹H) with a deuteron (B1233211) (²H) in beta-phellandrene (B48752) leads to distinct changes in the ¹H-NMR and ¹³C-NMR spectra. In ¹H-NMR, the most immediate effect is the disappearance of the signal corresponding to the proton that has been replaced by deuterium. Furthermore, the signals of protons located near the deuterium atom often exhibit a slight upfield shift, a phenomenon known as the deuterium isotope effect on chemical shift. This is attributed to the slightly shorter average bond length of the C-D bond compared to the C-H bond, which marginally alters the local electronic environment.
In ¹³C-NMR, the carbon atom directly bonded to the deuterium (the C-D carbon) experiences a significant upfield shift, typically in the range of 0.3-0.6 ppm. This is a direct consequence of the heavier mass of deuterium influencing the vibrational energy levels of the C-D bond. Additionally, the one-bond carbon-deuterium coupling (¹JCD) is observed, which is typically around 20-30 Hz. The multiplicity of the C-D carbon signal changes from a doublet (in a proton-coupled spectrum for a C-H group) to a triplet, due to the spin (I=1) of the deuterium nucleus. The coupling constants of neighboring carbons can also be perturbed, providing further evidence of the deuterium's location.
Table 1: Representative Isotopic Shifts in Beta-Phellandrene-d2 NMR Spectra
| Nucleus | Effect of Deuteration | Typical Shift (ppm) |
|---|---|---|
| ¹H | Disappearance of signal at site of deuteration | - |
| ¹H | Upfield shift of neighboring protons | 0.001-0.03 |
| ¹³C | Upfield shift of deuterated carbon | 0.3-0.6 |
²H-NMR Spectroscopy for Direct Deuterium Detection and Quantitation
While ¹H and ¹³C-NMR provide indirect evidence of deuteration, ²H-NMR spectroscopy allows for the direct observation of the deuterium nucleus. This technique is highly specific as it only detects deuterium atoms, resulting in a very simple spectrum with signals only from the labeled positions. The chemical shift of the deuterium signal in the ²H-NMR spectrum is identical to that of the corresponding proton in the ¹H-NMR spectrum of the unlabeled compound.
²H-NMR is a powerful tool for determining the isotopic purity of beta-phellandrene-d2. By integrating the deuterium signal and comparing it to an internal standard of known concentration, the exact amount of deuterium incorporated into the molecule can be quantified. This is crucial for applications where a precise level of deuteration is required, such as in metabolic studies or as an internal standard for quantitative mass spectrometry.
Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Assignment in Labeled Analogs
Advanced, multi-dimensional NMR techniques are invaluable for the unambiguous structural assignment of beta-phellandrene-d2 and its analogs.
COSY (Correlation Spectroscopy): This 2D NMR experiment shows correlations between coupled protons. In the case of beta-phellandrene-d2, the absence of cross-peaks involving the deuterated position in the COSY spectrum confirms the site of isotopic labeling.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. For beta-phellandrene-d2, the carbon at the site of deuteration will not show a correlation peak in the standard HSQC spectrum, providing clear evidence of the C-D bond.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two or three bonds. This is particularly useful for confirming the position of the deuterium label by observing the long-range couplings from protons near the deuterated site to the now "silent" carbon in the HSQC. The presence or absence of expected HMBC correlations can definitively pinpoint the location of the deuterium atom within the molecular framework.
Mass Spectrometry (MS) for Isotopic Purity and Quantification
Mass spectrometry is another essential technique in the analysis of isotopically labeled compounds like beta-phellandrene-d2. It provides information on the molecular weight, isotopic distribution, and fragmentation pathways of the molecule.
High-Resolution Mass Spectrometry for Molecular Formula and Deuterium Content Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For beta-phellandrene-d2, HRMS can distinguish its molecular ion from that of the unlabeled compound, as well as from other potential isobaric interferences. The precise mass difference between the deuterated and non-deuterated molecular ions confirms the presence and number of deuterium atoms.
By analyzing the isotopic pattern of the molecular ion cluster, the isotopic purity of the beta-phellandrene-d2 sample can be assessed. The relative intensities of the M+, (M+1)+, and (M+2)+ peaks can be used to calculate the percentage of deuteration, providing a complementary method to ²H-NMR for quantitative analysis.
Table 2: Theoretical High-Resolution Mass Data for Unlabeled and Deuterated Beta-Phellandrene
| Compound | Molecular Formula | Exact Mass (Da) |
|---|---|---|
| beta-Phellandrene | C₁₀H₁₆ | 136.1252 |
Fragmentation Pattern Analysis with Deuterium Labeling for Mechanistic Insights
When subjected to ionization in a mass spectrometer, molecules fragment in a predictable manner, producing a characteristic fragmentation pattern. The presence of a deuterium label in beta-phellandrene-d2 can alter this pattern, providing valuable insights into the fragmentation mechanisms.
By comparing the mass spectra of labeled and unlabeled beta-phellandrene, the fragmentation pathways can be elucidated. If a fragment ion retains the deuterium label, its m/z value will be shifted by two mass units compared to the corresponding fragment from the unlabeled compound. Conversely, if the deuterium is lost in a neutral fragment, the m/z of the charged fragment will remain unchanged. This allows for the mapping of bond cleavages and rearrangements that occur upon ionization. Such studies are crucial for understanding the intrinsic properties of the molecule and can be extended to investigate its behavior in more complex systems, such as in atmospheric chemistry or biological transformations.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Labeled Compound Detection
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for separating and identifying individual components within a complex mixture. In the context of beta-phellandrene-d2, GC-MS serves a dual purpose: analyzing intricate mixtures containing various terpenes and specifically detecting the deuterium-labeled compound.
When analyzing essential oils or other complex matrices, beta-phellandrene often co-elutes with other structurally similar terpenes, such as d-limonene and p-cymene, making definitive identification challenging with conventional one-dimensional gas chromatography (1D-GC). abstraxtech.com The use of two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry provides enhanced separation power, allowing for the successful resolution and identification of beta-phellandrene from these interfering compounds. abstraxtech.comshimadzu.com
The mass spectrometer component of GC-MS is crucial for detecting the labeled beta-phellandrene-d2. The presence of deuterium atoms increases the molecular weight of the compound compared to its non-labeled counterpart. nist.gov This mass shift is readily detectable by the mass spectrometer, allowing for clear differentiation between the labeled and unlabeled forms, even if they are not fully separated chromatographically. This capability is fundamental to its use in isotopic dilution assays and as an internal standard. woodj.orgsemanticscholar.org
Table 1: GC-MS Parameters for Terpene Analysis
| Parameter | Setting |
| Column | DB-wax fused silica (B1680970) column (60 m x 0.25 mm ID x 0.5 µm film thickness) woodj.org |
| Carrier Gas | Helium woodj.org |
| Injector Temperature | 250 °C woodj.org |
| Oven Program | Initial 40°C (2 min), ramp to 150°C at 4°C/min (10 min hold), ramp to 200°C at 3°C/min (5 min hold), ramp to 240°C at 10°C/min (5 min hold) woodj.org |
| MS Ion Source Temp | 230 °C semanticscholar.org |
| Mass Scan Range | 35-550 amu woodj.org |
This interactive table provides typical GC-MS parameters used for the analysis of terpenes, including beta-phellandrene. Users can sort and filter the data to understand the experimental conditions.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Deuterium-Induced Shifts
Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. The substitution of hydrogen with deuterium in beta-phellandrene-d2 induces noticeable shifts in the vibrational frequencies of the molecule's chemical bonds. This is because the heavier deuterium atom causes the C-D (carbon-deuterium) bonds to vibrate at lower frequencies compared to the C-H (carbon-hydrogen) bonds.
These deuterium-induced shifts provide a unique spectral signature for beta-phellandrene-d2. In an IR or Raman spectrum, the C-D stretching and bending vibrations will appear at different wavenumbers than the corresponding C-H vibrations of the unlabeled compound. This allows for the unambiguous identification and quantification of the labeled compound in the presence of its non-labeled isotopologue.
Furthermore, advanced techniques like Raman Optical Activity (ROA) can provide detailed information about the stereochemistry of chiral molecules like beta-phellandrene. acs.orgresearchgate.net While specific ROA studies on beta-phellandrene-d2 are not widely published, the methodology has been successfully applied to similar terpenes like α-pinene and β-pinene, demonstrating its potential for detailed structural elucidation. researchgate.netacs.org
Table 2: Expected Vibrational Shifts in Beta-Phellandrene-d2
| Vibrational Mode | Unlabeled (β-Phellandrene) Wavenumber (cm⁻¹) | Deuterated (β-Phellandrene-d2) Expected Wavenumber (cm⁻¹) |
| C-H Stretch | ~2800-3000 | N/A |
| C-D Stretch | N/A | ~2100-2200 |
| C-H Bend | ~1350-1480 | N/A |
| C-D Bend | N/A | ~900-1100 |
This interactive table illustrates the expected shifts in vibrational frequencies upon deuterium labeling of beta-phellandrene. The exact positions can vary based on the molecular environment.
Application in Quantitative Analytical Methodologies
The unique properties of beta-phellandrene-d2 make it an excellent tool for quantitative analytical methods, addressing common challenges in the analysis of complex samples.
In quantitative analysis, an internal standard is a known amount of a compound added to a sample to aid in the quantification of an analyte. An ideal internal standard behaves chemically and physically similarly to the analyte. Beta-phellandrene-d2 is an excellent internal standard for the quantification of unlabeled beta-phellandrene and other similar terpenes in complex matrices like essential oils, food products, and environmental samples. woodj.orgsemanticscholar.orgconicet.gov.ar Because it has nearly identical properties to the analyte (e.g., volatility, solubility, and chromatographic retention time), it can effectively compensate for variations in sample preparation, injection volume, and instrument response. woodj.org
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate quantitative technique. In this method, a known amount of the isotopically labeled standard, beta-phellandrene-d2, is added to the sample. The sample is then analyzed by GC-MS, and the ratio of the unlabeled analyte to the labeled standard is measured. woodj.org This ratio is used to calculate the exact concentration of the analyte in the original sample. This method is highly precise because the measurement is based on the ratio of two signals, which is less susceptible to variations in sample handling and instrument performance than the absolute signal of the analyte.
When analyzing trace levels of volatile compounds in complex environmental or biological samples, losses can occur due to adsorption onto container surfaces or reactions with other components in the matrix. Since beta-phellandrene-d2 has virtually the same chemical and physical properties as the unlabeled analyte, it will experience the same losses during sample collection, storage, and analysis. semanticscholar.orgconicet.gov.ar By measuring the recovery of the added beta-phellandrene-d2, analysts can accurately correct for these losses and determine the true concentration of the target analyte in the original sample.
Mechanistic Elucidation in Biosynthesis and Metabolism Using Beta Phellandrene D2
Investigation of Terpene Synthase Mechanisms and Catalysis
Terpene synthases (TPSs) are enzymes responsible for the vast diversity of terpene structures found in nature. researchgate.netplos.org They catalyze complex cyclization and rearrangement reactions of acyclic prenyl diphosphate (B83284) precursors. researchgate.net The use of β-phellandrene-d2 and its deuterated precursors has been instrumental in dissecting these catalytic processes.
Substrate Binding and Initial Cyclization Pathways
The initial steps in terpene biosynthesis involve the binding of an acyclic precursor, such as geranyl diphosphate (GPP) or neryl diphosphate (NPP), to the active site of a terpene synthase. mdpi.comnih.gov This is followed by the ionization of the diphosphate group, generating a highly reactive carbocation. d-nb.infoiomcworld.com The precise folding of the substrate within the enzyme's active site dictates the subsequent cyclization cascade. nih.gov While direct studies focusing on β-phellandrene-d2 for this specific aspect are not prevalent, the principles are derived from broader studies on terpene synthases. For instance, the cyclization of GPP to form the p-menthane (B155814) skeleton, a precursor to β-phellandrene, is initiated by the formation of an α-terpinyl cation. cncb.ac.cn The conformation of the substrate upon binding determines which of the multiple reaction pathways is favored, leading to a variety of monoterpene products. rsc.org The enzyme from Solanum lycopersicum shows a strong preference for neryl diphosphate over geranyl diphosphate for the synthesis of β-phellandrene. wikipedia.org
Isotopic Tracer Studies for Carbocationic Intermediate Identification
The core of terpene synthase catalysis involves a series of transient carbocationic intermediates. iomcworld.comnih.gov Deuterium (B1214612) labeling is a key technique for tracking these fleeting species. By strategically placing deuterium atoms on the precursor molecule, researchers can follow their path through rearrangements and deprotonation steps, allowing for the deduction of the intermediates involved. nih.govresearchgate.net
In the biosynthesis of p-menthane monoterpenes like β-phellandrene, hydride shifts are necessary to move the positive charge within the cyclohexenoid ring of the α-terpinyl cation intermediate. cncb.ac.cn Studies using specifically labeled geranyl substrates with cell-free enzyme systems from lodgepole pine have been crucial in understanding these hydride migrations leading to the formation of (-)-β-phellandrene. cncb.ac.cn The analysis of the deuterium location in the final product provides direct evidence for the specific carbocationic rearrangements that have occurred. nih.gov For example, the loss or retention of a deuterium label at a specific position can confirm or rule out proposed mechanistic pathways involving certain carbocationic species. nih.govresearchgate.net
Table 1: Key Findings from Isotopic Labeling in Terpene Biosynthesis
| Precursor | Enzyme/System | Key Finding | Reference |
| Deuterated Geranyl Pyrophosphate | Cell-free extracts from lodgepole pine | Elucidation of hydride shifts in the formation of (-)-β-phellandrene. | cncb.ac.cn |
| Deuterated Farnesyl Diphosphate | Tobacco epiaristolochene synthase | Stereospecificity of methyl-methylene eliminations. | nih.gov |
| 13C-labeled Farnesyl Diphosphate in D2O | Streptomyces sesquiterpene cyclases | Method to determine stereochemistry of reprotonation steps. | d-nb.info |
Stereochemical Course Determination using Deuterium Labeling
Terpene synthases exhibit remarkable stereocontrol, producing specific stereoisomers from achiral precursors. nih.govbeilstein-journals.org Deuterium labeling is a powerful method to unravel the stereochemical course of these reactions. d-nb.infonih.gov By using stereospecifically deuterated substrates, it is possible to determine the facial selectivity of cyclizations and the stereochemistry of proton addition and elimination steps. nih.govnih.gov
For example, investigations into various terpene cyclases have utilized substrates with deuterium labels at prochiral centers to elucidate the stereochemistry of proton transfers. nih.gov The analysis of the resulting products, often by NMR spectroscopy, reveals the orientation of the deuterium atom, thereby defining the stereochemical outcome of the enzymatic reaction. nih.gov This approach has been successfully applied to determine the absolute configuration of terpene products by relating the stereochemistry of the deuterated center to the known configuration of the labeled precursor. beilstein-journals.org
In Vitro Metabolic Pathway Tracing (e.g., Microbial, Enzymatic Systems)
β-Phellandrene-d2 is also a valuable tool for tracing metabolic pathways in various biological systems, such as microbial cultures or isolated enzymes. researchgate.netnih.gov By introducing the deuterated compound, researchers can follow its transformation into various metabolites.
Identification of Metabolites via Deuterium Retention and Exchange
When β-phellandrene-d2 is introduced into a metabolic system, the deuterium label acts as a flag, allowing for the easy identification of its downstream metabolites using techniques like mass spectrometry (MS). nih.govejmanager.com The presence of the deuterium atom in a molecule confirms that it is a derivative of the administered β-phellandrene.
This method is particularly useful in complex biological matrices where numerous other compounds are present. The distinct mass shift caused by the deuterium label allows for the selective detection of metabolites derived from the labeled substrate. nih.gov Studies on the microbial transformation of β-phellandrene have identified metabolites such as cis-p-menth-2-en-7-ol (B1166045) and 4-isopropylcyclohexene-2-one (cryptone). researchgate.net While this specific study did not use a deuterated substrate, the principle of using labeled compounds to trace metabolic fates is well-established in metabolic research. chegg.com
Elucidation of Biotransformation Steps (e.g., Oxidation, Reduction, Conjugation)
The position of the deuterium label in the identified metabolites provides crucial clues about the specific biotransformation reactions that have occurred. For instance, if an oxidation reaction occurs at a deuterated position, the deuterium atom may be lost. Conversely, if the deuterium is retained, it indicates that the modification happened at a different site on the molecule.
This approach has been effectively used to study the mechanisms of cytochrome P450 enzymes, which are often involved in the oxidation of terpenes. nih.gov For example, studies with specifically deuterated limonene (B3431351) enantiomers have revealed the stereospecificity of hydroxylation reactions. nih.gov Similarly, tracking the fate of deuterium in β-phellandrene-d2 would allow for the elucidation of oxidative, reductive, or conjugative modifications by observing the retention, loss, or shift of the deuterium label in the resulting products. This provides a detailed picture of the enzymatic processes involved in its metabolism.
Ex Vivo and In Vivo (Non-Human Model) Metabolic Fate Studies
Studies on the metabolic fate of xenobiotics like beta-phellandrene (B48752) are critical for understanding their biological activity. While specific studies detailing the complete absorption, distribution, metabolism, and excretion (ADME) profile of beta-phellandrene-d2 are not extensively published, a robust understanding can be constructed from research on non-deuterated phellandrene isomers and other structurally related monoterpenes in various non-human model organisms, such as rats and mice. The use of beta-phellandrene-d2 in such studies allows for precise tracking, confirming that the detected metabolites originate from the administered compound.
The lipophilic nature of monoterpenes like beta-phellandrene suggests they are readily absorbed following oral or inhalation exposure in animal models. nih.gov Pharmacokinetic studies of similar monoterpenes, such as myrcene (B1677589) and pinene, in rats demonstrate rapid absorption, with peak plasma concentrations typically observed within a few hours of administration. mdpi.com For instance, after oral administration to rats, β-myrcene blood levels peaked after sixty minutes. nih.gov Similarly, α-pinene reached peak plasma concentration 2.5 hours after oral administration in rats. mdpi.com It is inferred that beta-phellandrene-d2 would follow a similar pattern of rapid absorption.
Once absorbed, these compounds are widely distributed throughout the body, concentrating in adipose tissue and various organs, including the liver and kidneys, which are primary sites of metabolism. nih.gov The elimination of monoterpenes and their metabolites occurs via multiple routes. Studies using deuterium-labeled compounds, such as D4-DEHP, have shown that metabolites are primarily excreted in the urine, with elimination half-lives often spanning several hours. nih.gov For example, after inhalation and dermal exposure, D4-DEHP metabolites peaked in urine after an average of 4.7 hours with an elimination half-life of 4.8 hours. nih.gov This indicates that beta-phellandrene-d2 and its deuterated metabolites would likely be cleared from the body relatively quickly, mainly through renal excretion.
Table 1: Inferred Pharmacokinetic Parameters of Beta-Phellandrene-d2 in a Rodent Model Data inferred from studies on structurally related monoterpenes like pinene and myrcene.
| Parameter | Expected Observation | Rationale/Supporting Evidence |
| Absorption | Rapidly absorbed after oral or inhalation administration. | Monoterpenes are lipophilic; studies on pinene and myrcene in rats show peak plasma levels within hours. nih.govmdpi.com |
| Distribution | Wide distribution, with potential accumulation in adipose tissue and organs like the liver and kidneys. | Myrcene was found to concentrate in adipose tissue, brain, liver, kidneys, and testes in rats. nih.gov |
| Time to Peak Plasma | ~1-4 hours post-administration. | α-pinene and β-pinene peak between 2-4 hours in humans; similar rapid peaks are seen in rodents. mdpi.com |
| Elimination | Primarily via urine as hydroxylated and conjugated metabolites. | The primary route of excretion for most monoterpene metabolites. nih.gov |
| Elimination Half-life | Likely in the range of 2-5 hours for the parent compound. | Deuterium-labeled phthalate (B1215562) metabolites show half-lives in this range, suggesting rapid clearance. nih.gov |
The biotransformation of beta-phellandrene is a complex process mediated largely by cytochrome P450 (CYP) enzymes in the liver. Ex vivo and in vivo studies on the non-deuterated enantiomers of phellandrene have identified several key metabolic pathways. The use of beta-phellandrene-d2 would result in the formation of these same metabolites, but with the deuterium label intact, allowing for their definitive identification via mass spectrometry.
The primary routes of metabolism for phellandrenes involve oxidation reactions, including epoxidation and hydroxylation. For instance, studies on α-phellandrene have shown its conversion to metabolites such as α-phellandrene epoxide and cis-p-menth-2-en-1-ol. nih.gov Given its structure, beta-phellandrene is expected to undergo similar transformations. The exocyclic double bond is a likely site for epoxidation, while allylic positions on the cyclohexene (B86901) ring are susceptible to hydroxylation.
These initial phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are more easily excreted in the urine. The identification of urinary metabolites is a key method for understanding the full metabolic pathway. nih.govresearchgate.net
Table 2: Predicted Secondary Metabolites from Beta-Phellandrene-d2 Biotransformation Based on known metabolites of α- and β-phellandrene.
| Metabolite Class | Specific Predicted Metabolite (Deuterated) | Metabolic Pathway |
| Epoxides | beta-Phellandrene-d2 epoxide | Cytochrome P450-mediated epoxidation of the exocyclic double bond. nih.gov |
| Alcohols | Hydroxylated beta-phellandrene-d2 derivatives (e.g., p-menthadien-ols) | Cytochrome P450-mediated hydroxylation at various positions on the ring. nih.gov |
| Diols | p-Menthene-d2-diols | Further oxidation/hydroxylation of initial metabolites. nih.gov |
| Ketones | Carvotanacetone-d2 | Oxidation of hydroxylated intermediates. nih.gov |
| Conjugates | Glucuronidated beta-phellandrene-d2 metabolites | UDP-glucuronosyltransferase (UGT) conjugation of hydroxylated metabolites. |
By administering beta-phellandrene-d2 to a model organism like a rat and subsequently analyzing urine and plasma with techniques such as liquid chromatography-mass spectrometry (LC-MS), researchers can map these metabolic pathways with high confidence. The unique mass shift provided by the two deuterium atoms allows for the filtering of mass spectrometry data to selectively highlight and identify compounds that could only have originated from the administered deuterated substrate, thus providing clear mechanistic elucidation.
Application of Beta Phellandrene D2 in Reaction Mechanism Studies
Kinetic Isotope Effect (KIE) Studies on Beta-Phellandrene (B48752) Reactivity
The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The use of beta-phellandrene-d2 allows for the measurement of deuterium (B1214612) KIEs, which are particularly informative for reactions involving the cleavage or formation of bonds to hydrogen.
The measurement of primary and secondary deuterium isotope effects provides direct evidence about the rate-determining step of a reaction.
Primary Kinetic Isotope Effect (kH/kD): A primary KIE is observed when a bond to a deuterium atom is broken or formed in the rate-limiting step of a reaction. Since the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, a reaction involving C-D bond cleavage will be slower than the corresponding reaction with a C-H bond. Typical values for primary KIEs are in the range of 2-8. In the context of beta-phellandrene reactions, if a C-H bond at a specific position is critical for the slowest step, replacing it with a C-D bond (as in beta-phellandrene-d2) will significantly slow down the reaction, confirming that this bond cleavage is part of the rate-determining step. For instance, in enzymatic or acid-catalyzed rearrangements where a proton (or deuteron) is abstracted, a large primary KIE would be expected if this abstraction is the rate-limiting event.
Secondary Kinetic Isotope Effect (kH/kD): A secondary KIE occurs when the deuterium atom is not directly involved in bond breaking or formation in the rate-determining step, but is located on a carbon atom that undergoes a change in its bonding environment, such as a change in hybridization.
α-Secondary KIEs: These are observed when the deuterium is attached to the carbon atom undergoing rehybridization. For example, if a carbon atom changes from sp3 (tetrahedral) to sp2 (trigonal planar) hybridization during the transition state, a kH/kD value greater than 1 (typically 1.1-1.2) is observed. Conversely, a change from sp2 to sp3 results in a kH/kD value less than 1 (inverse KIE).
β-Secondary KIEs: These arise when deuterium is on a carbon atom adjacent to the reacting center. These effects are often associated with hyperconjugation, where the C-H (or C-D) bond helps to stabilize a developing positive charge in a carbocationic intermediate. rsc.org Because a C-D bond is a poorer electron donor than a C-H bond, a kH/kD value greater than 1 (typically 1.05-1.15) is observed, indicating that hyperconjugative stabilization is important in the transition state. rsc.org Studies on other terpenes have shown that such secondary KIEs can alter product distributions in reactions proceeding through carbocationic intermediates. rsc.org
| Isotope Effect Type | Description | Typical kH/kD Value | Implication for Beta-Phellandrene Reactions |
| Primary | C-D bond is broken/formed in the rate-determining step. | 2 - 8 | Indicates direct involvement of the labeled position in the slowest reaction step (e.g., deprotonation). |
| α-Secondary | Deuterium is on a carbon that changes hybridization (e.g., sp3 to sp2). | > 1 (e.g., 1.1-1.2) | Suggests the formation of a planar, carbocation-like transition state at the labeled carbon. |
| β-Secondary | Deuterium is on a carbon adjacent to the reaction center. | > 1 (e.g., 1.05-1.15) | Points to hyperconjugative stabilization of a developing positive charge in the transition state. |
The magnitude of the observed KIE can provide detailed information about the geometry and charge distribution of the transition state (TS).
For reactions involving beta-phellandrene-d2, a large primary KIE (e.g., kH/kD ≈ 7) suggests a linear and symmetric transition state where the hydrogen/deuterium is being transferred between two other atoms. A smaller primary KIE might indicate a less symmetric, "early" or "late" transition state.
| KIE Magnitude | Inferred Transition State Characteristic | Example in Terpene Chemistry |
| Large Primary KIE (kH/kD > 5) | Symmetric H/D transfer in the transition state. | Rate-determining proton abstraction by a base. |
| Small Primary KIE (kH/kD < 3) | Asymmetric H/D transfer (early or late TS). | A proton transfer step that is not fully rate-limiting. |
| Significant β-Secondary KIE (kH/kD > 1.1) | Substantial positive charge development on the adjacent carbon. | Formation of a carbocationic intermediate, stabilized by hyperconjugation. rsc.org |
| Inverse Secondary KIE (kH/kD < 1) | Increase in coordination number at the labeled carbon (e.g., sp2 to sp3). | Nucleophilic attack at a double bond. |
Primary and Secondary Deuterium Isotope Effects for Rate-Determining Steps
Thermal Rearrangements and Cycloaddition Reactions
Deuterium labeling is a definitive tool for unraveling the complex pericyclic reactions that terpenes like beta-phellandrene undergo.
In thermal rearrangements, molecules reorganize their bonding framework under the influence of heat. Deuterium labeling allows chemists to follow specific atoms through these complex transformations. For example, the Cope rearrangement, a researchgate.netresearchgate.net-sigmatropic shift, is common in related terpene systems. researchgate.net If beta-phellandrene-d2 were to undergo such a rearrangement, the final position of the deuterium atoms in the product would unambiguously confirm or refute the proposed concerted mechanism.
A key example is the enzymatic synthesis of geranyl-β-phellandrene. researchgate.netnih.gov Deuterium labeling experiments have been crucial in demonstrating that this compound is formed via a 1,3-hydride shift within a carbocationic intermediate. researchgate.netnih.gov By using a deuterated precursor, researchers could pinpoint the origin and destination of the migrating hydrogen atom, providing clear evidence for the rearrangement pathway.
Similarly, in cycloaddition reactions, such as the Diels-Alder reaction where a diene reacts with a dienophile, beta-phellandrene can act as the diene component. Using beta-phellandrene-d2 would help to establish the stereochemistry and regiochemistry of the reaction by tracking the labeled positions. This tracing can distinguish between concerted and stepwise mechanisms, as a stepwise pathway involving a diradical intermediate might allow for scrambling of the deuterium labels, which would not be observed in a concerted process. acs.org
Oxidative and Reductive Transformations
The reactions of beta-phellandrene with oxidizing or reducing agents often involve radical intermediates and the transfer of hydrogen atoms.
Many oxidative processes, including atmospheric oxidation and autoxidation, proceed through radical chain mechanisms. acs.org A critical step in these mechanisms is hydrogen atom transfer (HAT), where a radical abstracts a hydrogen atom from the substrate. mdpi.com
In the case of beta-phellandrene, there are several allylic C-H bonds that are particularly susceptible to abstraction by radicals like the hydroxyl (•OH) or nitrate (B79036) (NO3•) radical. copernicus.orgcopernicus.org Using beta-phellandrene-d2 with deuterium at these allylic positions would result in a significant primary kinetic isotope effect for the HAT step. This allows for the identification of the primary sites of radical attack. Studies on the atmospheric oxidation of β-phellandrene by NO3 radicals have shown it to be an efficient source of secondary organic aerosols, a process initiated by radical addition or abstraction. copernicus.org
Conversely, in reductive transformations or radical addition reactions, a hydrogen (or deuterium) atom is added to a double bond. By using a deuterated reagent (e.g., a deuterium-donating radical scavenger or D2 gas with a metal catalyst), the sites of hydrogen addition can be precisely identified in the final product. This information is vital for understanding the regioselectivity of the reduction process and the nature of the radical or organometallic intermediates involved.
| Reaction Type | Role of Beta-Phellandrene-d2 | Mechanistic Insight Gained |
| Radical Oxidation (e.g., with •OH, NO3•) | Deuterium at allylic positions. | Identifies the primary sites of H-atom abstraction; confirms the rate-limiting nature of the HAT step via KIE. copernicus.orgcopernicus.org |
| Radical Addition/Reduction | Use of a deuterated reagent (e.g., D2, D-atom donor). | Determines the regioselectivity of H/D atom addition to the double bonds. |
| Autoxidation | Deuterium at susceptible C-H bonds. | Elucidates the initiation step by identifying which H-atom is most easily abstracted to form the initial alkyl radical. acs.org |
Photochemical Reactions and Excited State Dynamics Investigation
Following a comprehensive search of available scientific literature and databases, no specific research findings, data tables, or detailed studies concerning the photochemical reactions and excited state dynamics of beta-phellandrene-d2 could be located.
The use of isotopically labeled compounds, such as those containing deuterium (d), is a well-established method in the study of reaction mechanisms, including photochemical processes. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. This effect arises from the difference in mass between hydrogen and deuterium, which affects the vibrational frequencies of chemical bonds. By studying these effects, researchers can gain insight into the transition states and rate-determining steps of a reaction. For instance, studies on other deuterated organic molecules have utilized techniques like laser flash photolysis and time-resolved fluorescence to investigate the properties and decay pathways of excited states. nih.gov
While the photochemistry of related, non-deuterated monoterpenes like alpha-phellandrene (B1212362) has been a subject of investigation, often involving processes such as UV-induced ring-opening to form triene isomers, specific data for the deuterated beta-isomer is not present in the reviewed literature. acs.orgresearchgate.net These studies on analogous compounds highlight the types of photochemical transformations that such molecules can undergo. acs.org However, without direct experimental data on beta-phellandrene-d2, any discussion of its specific photochemical behavior, including reaction products, quantum yields, or excited state lifetimes, would be speculative.
Therefore, this section cannot be populated with the detailed research findings and data tables as requested due to the absence of published research on this specific topic.
Theoretical and Computational Investigations of Deuterium Isotope Effects in Beta Phellandrene
Quantum Chemical Calculations for Vibrational Frequencies and Zero-Point Energies
This difference in ZPVE is the cornerstone of most kinetic and equilibrium isotope effects. wikipedia.org Calculations are typically performed using methods like B3LYP with a suitable basis set, such as 6-311++G(d,p), which has been shown to be effective for related monoterpenes like α-phellandrene. acs.orgnih.gov A frequency calculation on the optimized geometry of both the standard and deuterated isotopologues yields the harmonic vibrational frequencies. The ZPVE is then calculated as the sum of half the energy of each vibrational mode. ethz.ch
For beta-phellandrene-d2, a significant decrease in the ZPVE compared to the non-deuterated compound is predicted. The most substantial changes in vibrational frequencies would be observed for the stretching and bending modes directly involving the substituted C-D bond.
| Parameter | Beta-Phellandrene (H-Isotopologue) | Beta-Phellandrene-d2 (D-Isotopologue) | Expected Change |
|---|---|---|---|
| C-H/C-D Stretching Frequency | ~2900-3100 cm-1 | ~2100-2300 cm-1 | Significant decrease |
| C-H/C-D Bending Frequency | ~1350-1450 cm-1 | ~950-1050 cm-1 | Significant decrease |
| Total Zero-Point Energy (ZPE) | EZPE | EZPE - ΔEZPE | Lower ZPE for deuterated species |
Molecular Dynamics Simulations of Isotope Effects on Conformation and Reactivity
Molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of molecular systems, providing insights into conformational flexibility and reaction dynamics. The effect of deuterium (B1214612) substitution on the conformation of beta-phellandrene can be subtle. The slightly shorter and stronger effective C-D bond compared to the C-H bond can lead to minor alterations in the molecule's equilibrium geometry and the energy barriers for conformational changes, such as ring puckering or the rotation of the isopropyl group.
More pronounced effects can be observed in MD simulations when considering the molecule's interaction with its environment, particularly in a deuterated solvent like heavy water (D₂O). Studies on other systems, such as enzymes, have shown that D₂O can reduce the conformational lability of a molecule, promoting a more compact and stable structure due to stronger and more stable hydrogen bonding networks. nih.gov For a nonpolar molecule like beta-phellandrene, this "medium effect" would be less pronounced but could still influence aggregation or interactions at interfaces. MD simulations can quantify these subtle changes in dynamics and intermolecular forces that arise from deuteration.
Modeling of Reaction Pathways and Transition States with Deuterium Substitution
One of the most powerful applications of computational chemistry in this context is the modeling of reaction pathways to understand kinetic isotope effects (KIEs). The KIE is the ratio of the reaction rate of the light isotopologue to that of the heavy one (kH/kD) and serves as a sensitive probe of the reaction mechanism. wikipedia.org A primary KIE greater than 1 is typically observed when a C-H bond is broken in the rate-determining step of a reaction.
Computational modeling, using DFT, can locate the transition state (TS) structure for a given reaction and calculate its energy and vibrational frequencies. The activation energy is determined by the difference in energy between the TS and the reactants. The difference in ZPE between the deuterated and non-deuterated reactants is often not fully canceled out by the ZPE difference at the transition state, leading to a higher activation barrier for the deuterated species and a slower reaction rate. mdpi.com
Studies on the autoxidation of the related monoterpene α-pinene have demonstrated the utility of this approach. acs.orgcopernicus.org Using selectively deuterated analogues, researchers have shown that H-shift reactions, which are crucial for autoxidation, can be effectively "turned off" at the deuterated sites. copernicus.org This allows for the elucidation of complex, competing reaction pathways. For beta-phellandrene-d2, one could model a reaction such as hydrogen abstraction by a radical. The calculated ZPEs for the reactants and the transition state would allow for the prediction of the KIE, providing direct insight into the bonding changes occurring during this key step. science.gov
| Species | ZPE (H-Isotopologue) | ZPE (D-Isotopologue) | Electronic Energy | Total Energy (Eelec + ZPE) |
|---|---|---|---|---|
| Reactant | ZPER,H | ZPER,D | ER | ER + ZPER,H/D |
| Transition State (TS) | ZPETS,H | ZPETS,D | ETS | ETS + ZPETS,H/D |
| Activation Energy (ΔE‡) | ΔE‡ = (ETS - ER) + (ZPETS - ZPER) | ΔE‡D > ΔE‡H | ||
| Predicted KIE (kH/kD) | kH/kD ≈ exp[-(ΔE‡H - ΔE‡D)/RT] > 1 |
Prediction of Spectroscopic Properties of Deuterated Analogs
Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm structures. For beta-phellandrene-d2, this is particularly useful for identifying the site of deuteration and understanding its impact on the spectra.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated from the harmonic vibrational frequencies calculated by DFT. acs.orgethz.ch As established in section 6.1, the C-D stretching and bending vibrations occur at significantly lower frequencies than their C-H counterparts. A calculated IR spectrum for beta-phellandrene-d2 would show the disappearance of specific C-H absorption bands and the appearance of new, characteristic C-D bands, providing a clear spectral fingerprint of the isotopic substitution. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of NMR chemical shifts is another key application of DFT, often employing the Gauge-Independent Atomic Orbital (GIAO) method. acs.orggithub.io Deuterium substitution causes small but predictable changes in the ¹³C NMR spectrum, known as deuterium isotope effects. mdpi.com The effect is primarily caused by the slightly shorter average bond length of C-D versus C-H, which alters the local electronic environment and, consequently, the magnetic shielding of nearby nuclei. irispublishers.com
α-effect: The carbon atom directly bonded to the deuterium is typically shifted upfield (to a lower ppm value).
β-effect: Carbons adjacent to the site of deuteration also experience a smaller upfield shift.
By calculating the ¹³C NMR spectrum for a proposed beta-phellandrene-d2 structure, these shifts can be predicted and compared with experimental data to confirm the location of the deuterium atom. nih.gov
| Carbon Position | Predicted δ (ppm) in Beta-Phellandrene | Predicted δ (ppm) in Beta-Phellandrene-d2 | Isotope Effect (Δδ = δD - δH) |
|---|---|---|---|
| Cα (Carbon with D) | X | X - 0.3 to 0.5 ppm | Upfield shift (Negative) |
| Cβ (Carbon adjacent to Cα) | Y | Y - 0.1 to 0.2 ppm | Smaller upfield shift (Negative) |
| Cγ (Carbon two bonds from Cα) | Z | ~Z | Negligible |
Emerging Research Directions and Future Perspectives for Beta Phellandrene D2
Advanced Isotopic Labeling Technologies and Their Integration
The utility of beta-phellandrene-d2 is fundamentally dependent on the methods used for its synthesis and the specific placement of deuterium (B1214612) atoms within the molecule. Isotopic labeling can be achieved through several advanced methods, each offering distinct advantages.
Chemical Synthesis Labeling: This approach introduces isotopes during the chemical synthesis of the target compound using labeled reagents. For monoterpenes like β-phellandrene, this allows for regioselective deuteration, where deuterium atoms are placed at specific, predetermined positions in the molecular structure. acs.orgnih.gov This precision is critical for mechanistic studies where the position of the label influences the interpretation of experimental results.
Biosynthetic Labeling: In this method, organisms or cell cultures are supplied with isotope-labeled precursors, which are then incorporated into natural products through their native metabolic pathways. For example, feeding a plant or microorganism a deuterated substrate like deuterated geranyl diphosphate (B83284) (GPP) could yield deuterated β-phellandrene. rsc.org
Metabolic Labeling: This technique involves providing an organism with simple isotopically labeled compounds, such as heavy water (D₂O), which are then integrated into a wide range of metabolites, including terpenes. researchgate.net
The integration of these technologies allows for the creation of tailored isotopologues of β-phellandrene. For instance, combining chemical synthesis of a deuterated precursor with biosynthetic pathways in an engineered microorganism can optimize the production of specifically labeled beta-phellandrene-d2. These advanced methods are crucial for producing the high-purity labeled compounds necessary for sensitive analytical applications. musechem.com
Table 1: Comparison of Isotopic Labeling Methods for Terpenoids
| Labeling Method | Principle | Key Advantage | Common Application |
|---|---|---|---|
| Chemical Synthesis | Use of labeled reagents in a multi-step chemical reaction. | High regioselectivity (precise label placement). acs.org | Mechanistic enzyme studies, synthesis of internal standards. mdpi.com |
| Biosynthesis | Supplying labeled precursors to a biological system (e.g., plant, microbe). | Can produce complex molecules that are difficult to synthesize chemically. | Elucidating biosynthetic pathways. beilstein-journals.org |
| Metabolic Labeling | Growing an organism in a medium containing a simple labeled source (e.g., D₂O). researchgate.net | Allows for widespread labeling of multiple metabolites simultaneously. | Metabolomics and metabolic flux analysis. frontiersin.org |
High-Throughput Screening in Mechanistic Biology and Enzyme Engineering
Beta-phellandrene-d2 is a valuable probe for investigating enzyme mechanisms, particularly for terpene synthases—the enzymes responsible for the vast diversity of terpene structures. High-throughput screening (HTS) assays can leverage deuterated substrates to rapidly assess enzyme function and inhibition. nih.gov
A key application lies in the study of the Kinetic Isotope Effect (KIE), where the presence of a heavier isotope (deuterium) at a specific position can alter the rate of an enzyme-catalyzed reaction. rsc.org If the bond to the deuterium atom is broken in the rate-determining step of the reaction, the reaction will proceed more slowly compared to the reaction with the non-labeled compound.
By incubating a terpene synthase with beta-phellandrene's deuterated precursor, geranyl diphosphate (GPP), researchers can observe changes in the product distribution. rsc.orgrsc.org For example, if deprotonation is a key step in the formation of β-phellandrene, using a GPP molecule deuterated at the corresponding position would slow down this specific reaction. This can lead to a measurable shift, potentially increasing the formation of alternative monoterpenes or alcohol byproducts. rsc.org Such KIE studies provide powerful evidence for proposed reaction mechanisms and the nature of carbocation intermediates within the enzyme's active site. nih.govillinois.edu These insights are critical for enzyme engineering efforts aimed at creating novel terpene synthases that can produce valuable chemicals.
Integration with Multi-Omics Approaches for Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov The use of stable isotope tracers like beta-phellandrene-d2, or more commonly its deuterated precursors, is central to MFA. researchgate.net When a plant or microorganism is fed a labeled substrate, the label is incorporated into downstream metabolites. frontiersin.orgosti.gov By measuring the isotopic enrichment in various compounds over time using mass spectrometry, researchers can map the flow of atoms through the network and quantify the activity of different pathways. nih.gov
In the context of terpene biosynthesis, plants have two primary pathways for producing the universal C5 precursors: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. uni-halle.de Isotopic labeling studies, including those on monoterpenes like phellandrene, have been crucial in demonstrating and quantifying the "crosstalk" between these two pathways. uni-halle.deresearchgate.net
By integrating data from isotope tracing with other "omics" disciplines—such as transcriptomics (gene expression) and proteomics (protein abundance)—a more complete picture of metabolic regulation emerges. For example, MFA can reveal a bottleneck in the β-phellandrene production pathway, and transcriptomics could then identify if the genes for the enzymes in that step are being underexpressed. This integrated multi-omics approach is essential for rationally engineering organisms to enhance the production of specific high-value terpenes. researchgate.netnih.gov
Application in Environmental Fate and Atmospheric Chemistry Research
Beta-phellandrene (B48752) is a biogenic volatile organic compound (BVOC) emitted by many plants, playing a significant role in atmospheric chemistry. mpg.decopernicus.org Once in the atmosphere, it reacts with oxidants like hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃), contributing to the formation of secondary organic aerosols (SOA), which impact air quality and climate. acs.orgacs.orgcopernicus.org
Studying these complex reactions in the real world is challenging due to the multitude of interacting compounds. Deuterated beta-phellandrene-d2 serves as an invaluable tracer for this research. copernicus.org By releasing a known quantity of beta-phellandrene-d2 into a controlled environment (like a smog chamber) or a natural setting (like a forest enclosure), scientists can accurately track its dispersion and degradation pathways without interference from the natural, non-deuterated β-phellandrene. copernicus.org
Using mass spectrometry, researchers can identify the specific reaction products that retain the deuterium label, providing unambiguous evidence of their origin from β-phellandrene. This allows for precise measurement of reaction rates and product yields, which are critical parameters for atmospheric models. acs.orgresearchgate.net Studies have identified key products from the reaction of β-phellandrene with OH radicals and ozone, and deuterated tracers can help confirm these findings and uncover new pathways. acs.orgnih.gov
Table 2: Atmospheric Oxidants and their Reactivity with β-Phellandrene
| Oxidant | Chemical Formula | Typical Environment | Significance for β-Phellandrene |
|---|---|---|---|
| Hydroxyl Radical | OH | Daytime, photochemically active | A primary degradation pathway, leading to highly oxidized products. nih.gov |
| Ozone | O₃ | Ubiquitous, significant day and night | Important reaction pathway leading to Criegee intermediates and SOA. acs.org |
| Nitrate Radical | NO₃ | Nighttime, in the presence of NOx | A key nighttime loss process for many monoterpenes. copernicus.org |
Potential for Novel Analytical Standards in Advanced Natural Product Chemistry
One of the most critical and widespread applications of beta-phellandrene-d2 is its use as an internal standard for the accurate quantification of its non-labeled counterpart in complex samples like essential oils, plant extracts, and atmospheric samples. sdu.dkamazonaws.com
In analytical techniques like gas chromatography-mass spectrometry (GC-MS), a known amount of the deuterated standard is added to the sample before processing. copernicus.org Because beta-phellandrene-d2 is chemically almost identical to natural β-phellandrene, it behaves similarly during extraction, derivatization, and injection, correcting for any sample loss during these steps. However, because it has a different mass, the mass spectrometer can distinguish it from the natural analyte. nerc.ac.uk
This Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantification because it provides higher accuracy and precision compared to other methods. mdpi.comnih.gov The availability of high-purity beta-phellandrene-d2 as a certified reference material would significantly improve the quality control and standardization of natural products. mdpi.comacs.org This is particularly important for the food, fragrance, and phytopharmaceutical industries, where the concentration of specific terpenes like β-phellandrene can determine the quality, efficacy, and commercial value of a product. mdpi.com
Q & A
Basic Research Questions
Q. How can researchers distinguish beta-Phellandrene-d₂ from its structural isomers (e.g., limonene, pinene) in essential oil extracts?
- Methodological Answer : Utilize gas chromatography-mass spectrometry (GC-MS) coupled with nuclear magnetic resonance (NMR) spectroscopy. GC-MS provides retention indices and mass fragmentation patterns specific to beta-Phellandrene-d₂, while NMR (e.g., ¹H and ¹³C) identifies deuterium substitution and unique coupling constants. For example, beta-Phellandrene-d₂’s monoterpene bicyclic structure exhibits distinct chemical shifts compared to limonene’s cyclic monoterpene .
Q. What experimental protocols are recommended for synthesizing beta-Phellandrene-d₂ with high isotopic purity?
- Methodological Answer : Deuterium labeling typically involves catalytic deuteration of beta-Phellandrene using deuterium gas (D₂) in the presence of a palladium catalyst. Ensure isotopic purity (>98%) via isotopic ratio mass spectrometry (IRMS) and confirm structural integrity via Fourier-transform infrared spectroscopy (FTIR) to detect C-D stretching vibrations (2080–2270 cm⁻¹). Document synthesis conditions (temperature, pressure, solvent) rigorously to enable reproducibility .
Q. What extraction methods optimize beta-Phellandrene-d₂ yield from plant matrices like eucalyptus or allspice?
- Methodological Answer : Steam distillation or supercritical CO₂ extraction are preferred. Steam distillation preserves thermolabile compounds, while supercritical CO₂ minimizes solvent residues. Validate extraction efficiency using internal standards (e.g., deuterated analogs) and quantify via GC with flame ionization detection (GC-FID). Include controls for matrix effects (e.g., plant species variability) .
Advanced Research Questions
Q. How does deuterium labeling impact beta-Phellandrene’s pharmacokinetic properties in metabolic studies?
- Methodological Answer : Use deuterium isotope effects (DIE) to track metabolic pathways. Administer beta-Phellandrene-d₂ in vivo (e.g., rodent models) and analyze plasma/tissue samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Compare deuterated vs. non-deuterated forms to assess metabolic half-life (t½) and enzyme-mediated oxidation rates. Note that deuteration at non-labile positions minimizes kinetic isotope effects (KIE) .
Q. How should researchers address contradictory data on beta-Phellandrene-d₂’s bioactivity (e.g., anti-cancer vs. cytotoxic effects)?
- Methodological Answer : Conduct systematic reviews (per Cochrane guidelines) to evaluate study heterogeneity. Assess variables like cell line specificity (e.g., HeLa vs. MCF-7), concentration ranges (IC₅₀ variability), and assay conditions (e.g., MTT vs. ATP luminescence). Use meta-regression to identify confounding factors (e.g., solvent carriers like DMSO affecting viability) .
Q. What experimental designs control for confounding variables in beta-Phellandrene-d₂’s anti-inflammatory assays?
- Methodological Answer : Implement randomized block designs with blinded analysis. For in vitro studies, use lipopolysaccharide (LPS)-induced macrophage models (e.g., RAW 264.7) and measure cytokines (IL-6, TNF-α) via ELISA. Normalize data to housekeeping genes (e.g., GAPDH) and include vehicle controls (e.g., ethanol). For in vivo studies, apply CONSORT guidelines to ensure statistical power and ethical compliance .
Q. How can isotopic tracing with beta-Phellandrene-d₂ elucidate terpene biosynthesis pathways in plant systems?
- Methodological Answer : Feed deuterated precursors to plant cell cultures and track incorporation via high-resolution mass spectrometry (HRMS). Combine with RNA-seq to correlate isotopic enrichment with gene expression (e.g., terpene synthase enzymes). Use stable isotope-assisted metabolomics to map flux through the methylerythritol phosphate (MEP) pathway .
Methodological Best Practices
- Data Validation : Cross-validate spectroscopic results with orthogonal techniques (e.g., GC-MS + NMR) to confirm compound identity .
- Ethical Compliance : For human cell line studies, obtain IRB approval and document informed consent protocols per institutional guidelines .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in open repositories (e.g., Zenodo) with detailed metadata .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
